molecular formula C21H23NO2S2 B2761077 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034359-35-6

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2761077
CAS No.: 2034359-35-6
M. Wt: 385.54
InChI Key: PXAOQXFGEVGTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H23NO2S2 and its molecular weight is 385.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and its analogs have been explored for their potential in cancer treatment. A study demonstrated that hydroxyl-containing benzo[b]thiophene analogs exhibited selective antiproliferative activity against laryngeal cancer cells. These compounds enhanced antioxidant enzyme activity and reduced ROS production, correlated with their antiproliferative effect. They also induced apoptosis in cancer cells, suggesting their potential use in chemotherapy (Haridevamuthu et al., 2023).

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are important targets in cancer therapy. A study on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which include thiophene substituted derivatives, demonstrated effective inhibition of HDACs. These compounds showed promising antiproliferative activity against various cancer cell lines, highlighting their potential as novel HDAC inhibitors (Jiao et al., 2009).

Synthesis of Heterocyclic Compounds

This compound and related compounds are also significant in the synthesis of diverse heterocyclic compounds. For instance, the intramolecular cyclization of substituted thioureas led to the synthesis of N-benzothiazol-2-yl-amides, which are valuable in chemical research and pharmaceutical applications (Wang et al., 2008).

Cognitive Enhancing Potential

Certain analogs of this compound have been explored for their potential in enhancing cognitive functions. A study found that these compounds showed significant antiamnestic and antihypoxic activities in experimental models, suggesting their possible use in treating cognitive disorders (Ono et al., 1995).

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S2/c1-20(24,18-13-15-7-2-3-8-16(15)26-18)14-22-19(23)21(10-4-5-11-21)17-9-6-12-25-17/h2-3,6-9,12-13,24H,4-5,10-11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAOQXFGEVGTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.